Cas no 1361572-34-0 (2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl)

2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl is a halogenated biphenyl derivative characterized by its unique substitution pattern, incorporating difluoromethoxy, fluoro, and trichloro functional groups. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of specialty chemicals and advanced materials. The presence of multiple halogens contributes to its utility in cross-coupling reactions and as a precursor for agrochemicals or pharmaceuticals. Its defined molecular structure ensures consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its halogenated nature, requiring adherence to standard safety protocols.
2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl structure
1361572-34-0 structure
Product name:2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl
CAS No:1361572-34-0
MF:C13H6Cl3F3O
MW:341.540351390839
CID:4993092

2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl
    • Inchi: 1S/C13H6Cl3F3O/c14-6-4-8(11(16)9(15)5-6)7-2-1-3-10(17)12(7)20-13(18)19/h1-5,13H
    • InChI Key: IHRNGTSWGHRACU-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C=CC=C(C=1OC(F)F)F)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Topological Polar Surface Area: 9.2
  • XLogP3: 6.5

2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011008639-500mg
2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl
1361572-34-0 97%
500mg
798.70 USD 2021-07-05
Alichem
A011008639-250mg
2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl
1361572-34-0 97%
250mg
480.00 USD 2021-07-05
Alichem
A011008639-1g
2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl
1361572-34-0 97%
1g
1,445.30 USD 2021-07-05

2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl Related Literature

Additional information on 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl

Professional Introduction to Compound with CAS No. 1361572-34-0 and Product Name: 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl

The compound with the CAS number 1361572-34-0 and the product name 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl represents a significant advancement in the field of chemical and pharmaceutical research. This biphenyl derivative, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates multiple fluorine and chlorine atoms, which contribute to its distinct chemical properties and reactivity. Such modifications in the molecular framework often enhance the compound's interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, the development of novel compounds with tailored electronic and steric properties has been a focal point in synthetic chemistry. The presence of both difluoromethoxy and fluoro substituents in 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl introduces a high degree of functionalization, which can be leveraged to modulate the compound's pharmacokinetic and pharmacodynamic profiles. The trichloro substituents further contribute to the molecule's lipophilicity and potential bioavailability, making it an intriguing subject for drug discovery initiatives.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The specific arrangement of halogen atoms can influence the compound's ability to bind to biological receptors, either enhancing or inhibiting specific biological pathways. This property is particularly valuable in the context of designing selective inhibitors or agonists for therapeutic targets. Current research in this area suggests that compounds with similar structural motifs may exhibit significant activity against a range of diseases, including metabolic disorders and neurological conditions.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's behavior before it is synthesized in the laboratory. Theoretical studies on 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl have indicated that its electronic structure could make it an effective scaffold for further derivatization. By systematically modifying its functional groups, researchers can fine-tune its interactions with biological targets, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects.

The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorine and chlorine atoms requires precise control over reaction conditions to ensure high yields and purity. Techniques such as cross-coupling reactions and metal-catalyzed transformations are often employed to achieve these modifications efficiently. The successful synthesis not only demonstrates the synthetic chemist's skill but also opens up new avenues for exploring related compounds.

The potential applications of 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl extend beyond traditional pharmaceuticals. Its unique properties make it a valuable tool in materials science as well. For instance, its ability to absorb specific wavelengths of light could make it useful in optoelectronic devices or as a component in advanced polymers. Additionally, its stability under various conditions suggests that it could be employed in industrial processes where durability is essential.

As research continues to evolve, the demand for specialized compounds like 2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl is expected to grow. Collaborative efforts between academia and industry are crucial in driving forward innovation in this field. By combining experimental expertise with cutting-edge computational tools, scientists can accelerate the discovery and development of new compounds that address unmet medical needs.

The regulatory landscape for such novel compounds is also evolving to keep pace with scientific advancements. Ensuring that these compounds are developed and used responsibly requires adherence to stringent safety protocols and ethical guidelines. As part of this process, thorough toxicological studies are essential to assess their potential risks and benefits fully.

In conclusion,2'-(Difluoromethoxy)-3'-fluoro-2,3,5-trichlorobiphenyl represents a fascinating example of how structural modifications can lead to novel compounds with significant potential applications. Its unique combination of functional groups makes it a valuable asset in both pharmaceutical research and materials science. As our understanding of its properties grows through continued study and experimentation,this compound is poised to play an important role in shaping future advancements across multiple scientific disciplines.

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